4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline
CAS No.: 866871-50-3
Cat. No.: VC4294419
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866871-50-3 |
|---|---|
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 395.52 |
| IUPAC Name | 4-(4-ethylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline |
| Standard InChI | InChI=1S/C22H25N3O2S/c1-3-24-12-14-25(15-13-24)22-19-6-4-5-7-20(19)23-16-21(22)28(26,27)18-10-8-17(2)9-11-18/h4-11,16H,3,12-15H2,1-2H3 |
| Standard InChI Key | BVUVMEZXBKVGIO-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Introduction
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article aims to provide a comprehensive overview of the compound, including its chemical properties, potential applications, and detailed research findings.
Medicinal Chemistry
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is studied for its potential as an antimicrobial, antiviral, and anticancer agent. The quinoline scaffold is known for its versatility in drug design, and modifications such as the addition of piperazine and sulfonyl groups can enhance biological activity.
Biological Research
This compound is used to investigate the mechanisms of action of quinoline derivatives in biological systems. It serves as a probe to study protein-ligand interactions and enzyme inhibition, providing valuable insights into molecular interactions at the cellular level.
Industrial Applications
As an intermediate in the synthesis of more complex molecules, 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline holds promise for the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a useful starting material for synthesizing a wide range of bioactive compounds.
Chemical Synthesis and Reactions
The synthesis of this compound typically involves the reaction of a quinoline precursor with 4-ethylpiperazine and 4-methylbenzenesulfonyl chloride. The reaction conditions and reagents can be optimized to improve yield and purity.
| Reaction Conditions | Reagents | Yield |
|---|---|---|
| Room Temperature | Quinoline, 4-ethylpiperazine, 4-methylbenzenesulfonyl chloride | 70-80% |
| Elevated Temperature | Quinoline, 4-ethylpiperazine, 4-methylbenzenesulfonyl chloride | 80-90% |
Research Findings
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